![molecular formula C18H27N9 B14265618 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane CAS No. 133476-84-3](/img/structure/B14265618.png)
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is a tridentate ligand that has gained significant attention in the field of coordination chemistry. This compound is characterized by its three pyrazole groups attached to a triazonane backbone, making it a versatile ligand for various metal complexes. The unique structure of this compound allows it to form stable complexes with a wide range of metal ions, which can be utilized in various applications, including catalysis and biomedical research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane typically involves the reaction of 1H-pyrazole with a triazonane derivative under specific conditions. One common method involves the use of a C–F activation strategy, where a mixture of 1H-pyrazole, a triazonane derivative, and a base such as potassium hydroxide (KOH) is reacted in a solvent like dimethylsulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, continuous flow reactors and other advanced techniques could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane can undergo various chemical reactions, including:
Coordination Reactions: Forms stable complexes with metal ions.
Substitution Reactions: The pyrazole groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo redox reactions depending on the metal center it is coordinated with.
Common Reagents and Conditions
Coordination Reactions: Metal salts (e.g., copper(II) sulfate, nickel(II) chloride) in aqueous or organic solvents.
Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.
Major Products Formed
Coordination Reactions: Metal-ligand complexes with varying geometries.
Substitution Reactions: Substituted pyrazole derivatives.
Oxidation and Reduction Reactions: Oxidized or reduced forms of the metal-ligand complexes.
Scientific Research Applications
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane primarily involves its ability to coordinate with metal ions. The tridentate ligand forms stable complexes with metal ions through its three pyrazole groups, which can donate electron pairs to the metal center. This coordination can influence the reactivity and properties of the metal ion, making it useful in catalysis and other applications .
Comparison with Similar Compounds
Similar Compounds
Tris(pyrazolyl)methane: Another tridentate ligand with similar coordination properties.
Tris(pyrazolyl)borate: An anionic ligand that forms stable metal complexes.
Tris(4-methyl-1H-pyrazol-1-yl)methyl]aniline: A related compound with a similar structure but different substituents.
Uniqueness
1,4,7-Tris[(1H-pyrazol-1-yl)methyl]-1,4,7-triazonane is unique due to its triazonane backbone, which provides additional flexibility and stability in forming metal complexes. This makes it particularly useful in applications where stable and versatile metal-ligand complexes are required .
Properties
CAS No. |
133476-84-3 |
|---|---|
Molecular Formula |
C18H27N9 |
Molecular Weight |
369.5 g/mol |
IUPAC Name |
1,4,7-tris(pyrazol-1-ylmethyl)-1,4,7-triazonane |
InChI |
InChI=1S/C18H27N9/c1-4-19-25(7-1)16-22-10-12-23(17-26-8-2-5-20-26)14-15-24(13-11-22)18-27-9-3-6-21-27/h1-9H,10-18H2 |
InChI Key |
FSFJJDMVFYOVQS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN(CCN1CN2C=CC=N2)CN3C=CC=N3)CN4C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



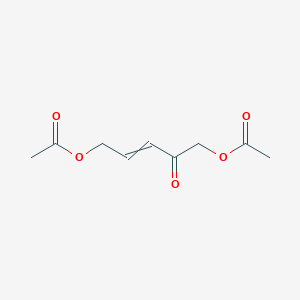

![3-{[(Pyridin-2(1H)-ylidene)methyl]sulfanyl}propane-1,2-diol](/img/structure/B14265554.png)
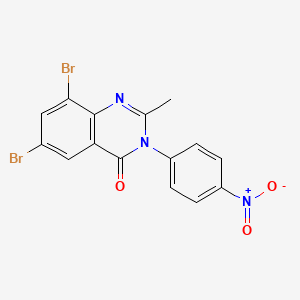

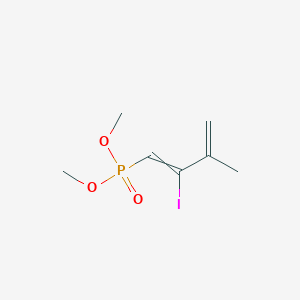
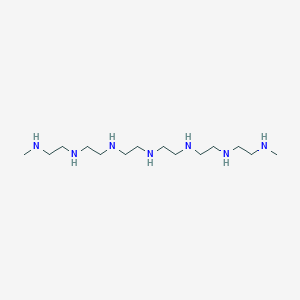

![4-[2-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14265594.png)
![2-tert-Butyl-6-({[(pyridin-2-yl)methyl]amino}methyl)phenol](/img/structure/B14265598.png)
![Alanine, N-[(2-hydroxyphenyl)methyl]-2-methyl-](/img/structure/B14265601.png)
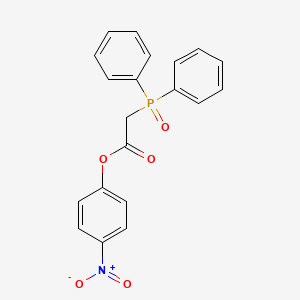
![Bis[4-(cyanatomethyl)phenyl] benzene-1,4-dicarboxylate](/img/structure/B14265613.png)
